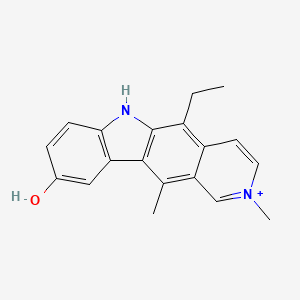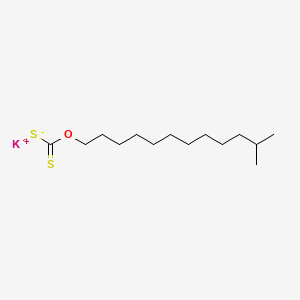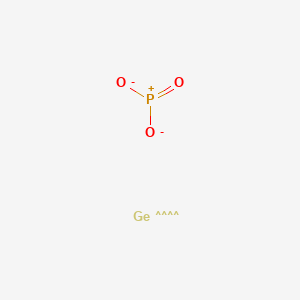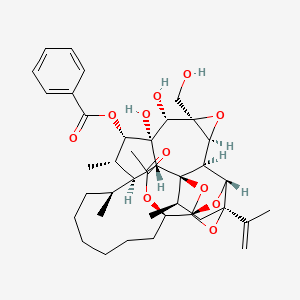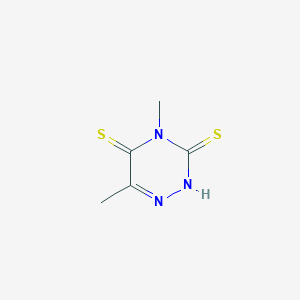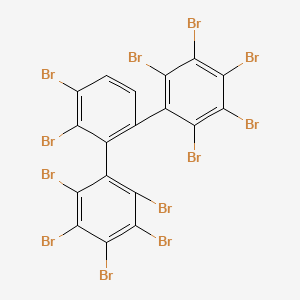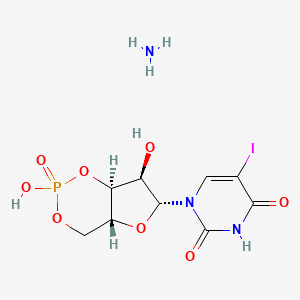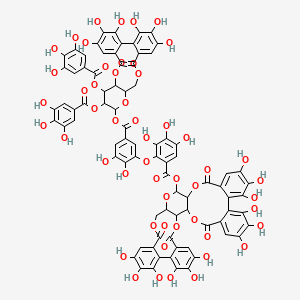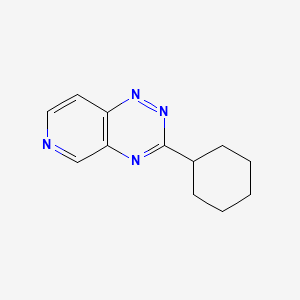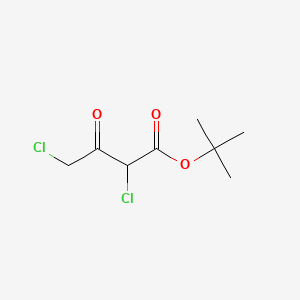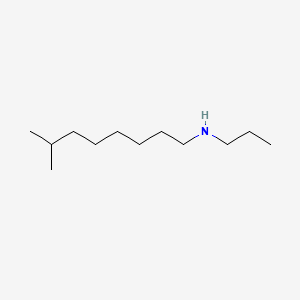
N-Propylisononylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propylisononylamine is an organic compound with the chemical formula C12H27N It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propylisononylamine typically involves the reaction of isononylamine with propyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-Propylisononylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; reaction conditionsmild temperatures (25-40°C).
Reduction: Lithium aluminum hydride; reaction conditionsanhydrous solvents, low temperatures (-10 to 0°C).
Substitution: Alkyl halides; reaction conditionspresence of a base (sodium hydroxide or potassium carbonate), elevated temperatures (60-80°C).
Major Products Formed
Oxidation: Amine oxides
Reduction: Primary amines
Substitution: Secondary or tertiary amines
Scientific Research Applications
N-Propylisononylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-Propylisononylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in the target molecules. This interaction can lead to the modulation of biochemical pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Butylisononylamine
- N-Isopropylisononylamine
- N-Ethylisononylamine
Comparison
N-Propylisononylamine is unique due to its specific alkyl chain length, which influences its chemical reactivity and physical properties. Compared to N-Butylisononylamine and N-Ethylisononylamine, this compound exhibits different solubility and boiling point characteristics, making it suitable for distinct applications in research and industry.
Properties
CAS No. |
35723-87-6 |
|---|---|
Molecular Formula |
C12H27N |
Molecular Weight |
185.35 g/mol |
IUPAC Name |
7-methyl-N-propyloctan-1-amine |
InChI |
InChI=1S/C12H27N/c1-4-10-13-11-8-6-5-7-9-12(2)3/h12-13H,4-11H2,1-3H3 |
InChI Key |
NOWPHMVQMCHHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


